4,6-Dihydroxy-5-formylpyrimidine
Overview
Description
4,6-Dihydroxy-5-formylpyrimidine is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate in Synthesis of Analogues
It's used as an intermediate in the synthesis of 5-deaza- and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid analogs, important in medicinal chemistry (Taylor & Ray, 1991).
Interaction with Glycine Esters
The interaction of 4,6-dichloro-5-formylpyrimidine with glycine esters leads to derivatives with potential biological activity (Zinchenko et al., 2018).
Ring Cleavage and Decarbonylation
4,6-Dihydroxy-5-formylpyrimidine undergoes ring cleavage and decarbonylation, which has implications in organic synthesis and structural analysis (Clark, Parvizi, & Southon, 1976).
Synthesis of Anticancer Drug Intermediates
It's an intermediate in the synthesis of 4,6-dichloro-2-methylpyrimidine, used in making the anticancer drug dasatinib (Guo Lei-ming, 2012).
In Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a related compound, is used in the preparation of high explosives and medicinal products (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
UV-Induced DNA Damage Study
It's been studied in the context of DNA damage due to UV radiation, contributing to the understanding of oxidative DNA damage (Doetsch, Zasatawny, Martin, & Dizdaroglu, 1995).
Biological Properties in Medicinal Chemistry
5-substituted derivatives have been synthesized and shown to inhibit immune-activated nitric oxide production, indicating potential medicinal applications (Jansa et al., 2014).
Fluorescence-Based Detection in Epigenetics
It's involved in the development of detection methods for 5-formyluracil in DNA, which is significant in epigenetic research (Liu et al., 2017).
Anti-Inflammatory Gel Manufacture
It's used in the synthesis of compounds with potential pharmaceutical applications, particularly in creating anti-inflammatory gels (Kuvaeva et al., 2022).
Structure Analysis in Organic Chemistry
Studies on its structure, including proton magnetic resonance spectra, provide insights into tautomeric forms and other structural characteristics (Kheifets et al., 1967).
Mechanism of Action
Target of Action
Mode of Action
Safety and Hazards
Future Directions
While specific future directions for 4,6-Dihydroxy-5-formylpyrimidine are not mentioned in the search results, pyrimidines in general have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This suggests potential future research directions in these areas.
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXTWXGOCCHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931524 | |
Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14256-99-6 | |
Record name | 14256-99-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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